Spiro[3.3]heptan-2-ylmethanol
Overview
Description
Spiro[3.3]heptan-2-ylmethanol is an organic compound with the molecular formula C10H16O. It is a bicyclic tertiary alcohol characterized by a spiro center, where two carbon atoms are connected to a single carbon atom with two fused cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.3]heptan-2-ylmethanol can be achieved through several methods. One common approach involves the photochemical protocol, which demonstrates a broad scope on the preparation of spirocyclic skeletons . This method includes diversified multi-spiral compounds containing dispiro frameworks that might be useful in the synthesis of drug-like molecules or other functional materials.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be synthesized using standard organic synthesis techniques involving the formation of spirocyclic frameworks and subsequent functional group modifications .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptan-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spiro[3.3]heptan-2-one, while reduction can produce spiro[3.3]heptan-2-ylmethane .
Scientific Research Applications
Spiro[3.3]heptan-2-ylmethanol has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including as modulators of cystic fibrosis transmembrane conductance regulator.
Industry: It is utilized in the development of functional materials and drug-like molecules.
Mechanism of Action
The mechanism of action of spiro[3.3]heptan-2-ylmethanol involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to mimic the para-substituted benzene ring in drugs, thereby influencing various biological processes . The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptan-2-ylmethanol can be compared with other spirocyclic compounds, such as spiro[2.3]heptane and spiro[4.4]nonane. These compounds share the spirocyclic core but differ in the size and substitution patterns of the rings .
Uniqueness
What sets this compound apart is its specific spiro[3.3] framework, which provides unique steric and electronic properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
spiro[3.3]heptan-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-6-7-4-8(5-7)2-1-3-8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVSAPVZLUZCBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4483-67-4 | |
Record name | spiro[3.3]heptan-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.